molecular formula C17H18N4O2 B2736071 N-(4-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415518-60-2

N-(4-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B2736071
M. Wt: 310.357
InChI Key: UHFRNHWRLIRMRS-UHFFFAOYSA-N
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Description

“N-(4-Acetamidophenyl)-indomethacin amide” is one of several aromatic amides of indomethacin reported to be potent and selective reversible inhibitors of COX-2 . It inhibits human recombinant and ovine COX-2 with IC 50 values of 0.12 and 0.625 µM, respectively . It is about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1 than ovine COX-2 .


Molecular Structure Analysis

The molecular structure of “N-(4-Acetamidophenyl)-indomethacin amide” is C27H24ClN3O4 with a formula weight of 490.0 . The molecular structure of “N-(4-Acetamidophenyl)acetamide” is C10H12N2O2 .


Physical And Chemical Properties Analysis

“N-(4-Acetamidophenyl)-indomethacin amide” is a crystalline solid with solubility in DMF and DMSO . The molecular formula of “N-(4-Acetamidophenyl)acetamide” is C10H12N2O2 .

Safety And Hazards

The safety data sheet for acetaminophen, a related compound, indicates that it is harmful if swallowed and may cause skin and eye irritation . It also may cause respiratory irritation .

Future Directions

There is an increased interest in developing new processes for paracetamol production with a focus on Green Chemistry . This could potentially apply to the synthesis of related compounds as well.

properties

IUPAC Name

N-(4-acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11(22)20-12-6-8-13(9-7-12)21-17(23)16-14-4-2-3-5-15(14)18-10-19-16/h6-10H,2-5H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFRNHWRLIRMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

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